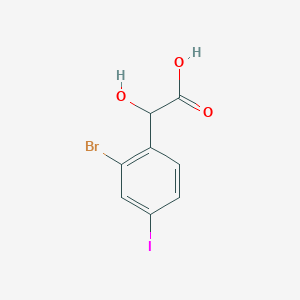
Diethyl (1-Methyl-5-pyrazolyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-Methyl-5-pyrazolyl)phosphonate is an organophosphorus compound that features a pyrazole ring substituted with a phosphonate group. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of both pyrazole and phosphonate moieties endows it with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (1-Methyl-5-pyrazolyl)phosphonate can be synthesized through a one-pot three-component reaction involving pyrazolones, arylaldehydes, and triethyl phosphite in the presence of a catalyst such as ethylenediammonium diacetate . This method is advantageous due to its environmentally benign nature, mild reaction conditions, high yields, and ease of handling.
Industrial Production Methods
Industrial production of this compound typically involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-Methyl-5-pyrazolyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases or acids for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Applications De Recherche Scientifique
Diethyl (1-Methyl-5-pyrazolyl)phosphonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Diethyl (1-Methyl-5-pyrazolyl)phosphonate involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The antioxidant activity is due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolylphosphonates and phosphonate derivatives such as:
- Diethyl benzylphosphonates
- Diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates
Uniqueness
Diethyl (1-Methyl-5-pyrazolyl)phosphonate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its synthesis is also relatively straightforward and environmentally friendly, making it an attractive compound for various applications .
Propriétés
Formule moléculaire |
C8H15N2O3P |
|---|---|
Poids moléculaire |
218.19 g/mol |
Nom IUPAC |
5-diethoxyphosphoryl-1-methylpyrazole |
InChI |
InChI=1S/C8H15N2O3P/c1-4-12-14(11,13-5-2)8-6-7-9-10(8)3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
WVORIUCOBGTRDX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=NN1C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















